1-(7-Hydroxychroman-6-yl)ethanone
Description
1-(7-Hydroxychroman-6-yl)ethanone is a chroman-derived acetophenone analog characterized by a hydroxyl group at the 7-position of the chroman ring (a dihydrobenzopyran structure) and a ketone group at the 6-position. Chroman derivatives are of significant interest due to their diverse biological activities and applications in materials science. This compound’s reactivity and properties are influenced by the electron-donating hydroxyl group and the chroman ring’s fused bicyclic structure.
Properties
CAS No. |
55736-70-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7(12)9-5-8-3-2-4-14-11(8)6-10(9)13/h5-6,13H,2-4H2,1H3 |
InChI Key |
DGEYDTBYLIBXIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)CCCO2)O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1-(7-Hydroxychroman-6-yl)ethanone serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure for various applications in synthetic organic chemistry.
Biology
-
Biological Activity : The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. Research indicates that it may inhibit oxidative stress and exhibit antibacterial effects against various pathogens.
Medicine
- Therapeutic Potential : Investigations have explored the compound's efficacy in treating diseases such as cancer and inflammatory conditions. Studies suggest that it may induce apoptosis in cancer cells and modulate inflammatory pathways.
Case Studies
- Antioxidant Activity : A study demonstrated that this compound exhibited significant antioxidant activity, reducing oxidative stress markers in vitro. The compound was shown to scavenge free radicals effectively, indicating its potential as a therapeutic agent against oxidative damage.
- Antimicrobial Properties : Research highlighted the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Minimum inhibitory concentrations (MIC) were reported between 46.9 μg/mL to 93.7 μg/mL, showcasing its potential as a lead compound in developing new antimicrobial agents.
- Cytotoxicity Against Cancer Cells : In vitro studies involving MCF-7 human breast cancer cells revealed that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. This suggests its viability as a candidate for further development in cancer therapy.
Similar Compounds
- Chroman-4-one : Shares structural features but exhibits different biological activities.
- Chroman-2-one : Another derivative with distinct properties.
- 7-Hydroxychroman-4-one : Similar hydroxyl substitution but varies in other structural aspects.
| Compound | Key Characteristics |
|---|---|
| Chroman-4-one | Different biological activities |
| Chroman-2-one | Distinct chemical properties |
| 7-Hydroxychroman-4-one | Similar hydroxyl group but varied structure |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The position and type of substituents on the aromatic ring or chroman system significantly alter physical, chemical, and biological properties. Key examples include:
Table 1: Substituent-Based Comparison
*Hypothetical structure based on chroman derivatives in ; †Calculated molecular weight.
Key Observations:
- Electron-Donating vs.
Table 3: Physical and Functional Properties
Functional Differences:
- Antioxidant Potential: Chroman and dihydroxyphenyl derivatives (e.g., ) are structurally analogous to tocopherols, suggesting radical-scavenging capabilities.
- Toxicity Profile: Benzofuran-based ethanones (e.g., ) show lower acute toxicity compared to chlorinated analogs, though detailed toxicological studies are lacking .
Preparation Methods
Steric Hindrance in Spirocyclic Derivatives
Attempts to synthesize spiro-4-chromanones (7a–c ) revealed that steric bulk in cycloketones adversely affects yields. For instance, the seven-membered ring derivative 7c was obtained in only 53% yield due to hindered cyclization. Lowering reaction temperatures to 75°C and extending reaction times to 16 hours partially alleviated this issue.
Solvent and Catalyst Selection
The choice of solvent profoundly influences reaction outcomes. Xylene, with its high boiling point, facilitated prenylation at elevated temperatures, while ethanol proved optimal for Claisen-Schmidt condensations due to its polarity and low cost. Catalytic amounts of HCl (0.1 equiv.) were sufficient for cyclization, whereas excess acid led to tar formation.
Analytical Characterization
This compound derivatives were characterized using:
-
¹H NMR : Aromatic protons resonate at δ 6.4–7.6 ppm, with the chroman methylene groups appearing as multiplets at δ 2.0–2.5 ppm.
-
IR Spectroscopy : Stretching vibrations at 1709 cm⁻¹ confirm the ketone group, while broad peaks near 3296 cm⁻¹ indicate phenolic -OH.
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 353.37 for C₂₀H₁₉NO₅) .
Q & A
Q. What are the common synthetic routes for 1-(7-Hydroxychroman-6-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : A feasible route involves cyclization of precursor phenolic ketones. For example, heating 2-hydroxyacetophenone derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield chroman intermediates. Subsequent oxidation (e.g., using CrO₃ or KMnO₄) introduces the ketone group at position 5. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical . Key Parameters :
- Temperature: 70–100°C for cyclization.
- Solvent polarity adjustments to improve yield.
- AI-driven retrosynthetic tools (e.g., Reaxys/Pistachio databases) can propose alternative pathways .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents on the chroman ring. For instance, the ketone at C-6 appears as a singlet near δ 2.5–2.7 ppm (¹H) and δ 205–210 ppm (¹³C). Hydroxyl protons (C-7) show broad peaks at δ 5.0–6.0 ppm .
- UV-Vis : Absorption maxima near 240–280 nm (π→π* transitions in the aromatic system) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. Fragmentation patterns distinguish positional isomers .
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer :
- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Prepare stock solutions in DMSO, and measure IC₅₀ values with triplicate controls. Correlate activity with hydroxyl group positioning and hydrogen-bonding capacity (PSA ≈ 60–80 Ų) .
- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive (e.g., ampicillin) and solvent controls .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer : The electron-withdrawing ketone at C-6 deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the para position (C-5 or C-8). Steric hindrance from the chroman oxygen limits reactivity at C-2/C-3. Computational modeling (DFT calculations) can predict charge distribution and validate experimental outcomes . Example : Nitration with HNO₃/H₂SO₄ yields 8-nitro derivatives, confirmed by NOESY correlations .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., solvent polarity, cell lines) across studies. For instance, discrepancies in anticancer IC₅₀ values may arise from differences in MTT assay protocols (e.g., incubation time, cell density) .
- Structural Verification : Re-synthesize disputed compounds and validate purity via HPLC (>95%). Contradictions often stem from undetected impurities or isomerization .
Q. How can computational QSPR models predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and H-bond donor/acceptor counts. For example, TPSA > 80 Ų correlates with poor blood-brain barrier penetration .
- Software Tools : Employ Schrödinger’s QikProp or SwissADME to simulate absorption/distribution. Validate predictions with in vitro Caco-2 permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
